molecular formula C14H14N2O2 B15228192 N-(4-(1-Hydroxyethyl)phenyl)nicotinamide

N-(4-(1-Hydroxyethyl)phenyl)nicotinamide

Cat. No.: B15228192
M. Wt: 242.27 g/mol
InChI Key: KLMSOHCDOJDYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-Hydroxyethyl)phenyl)nicotinamide is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol This compound is characterized by the presence of a nicotinamide moiety linked to a phenyl ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Hydroxyethyl)phenyl)nicotinamide typically involves the reaction of 4-(1-Hydroxyethyl)aniline with nicotinoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Hydroxyethyl)phenyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(1-Hydroxyethyl)phenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1-Hydroxyethyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. Additionally, the compound can interact with cellular receptors, modulating their signaling pathways and affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1-Hydroxyethyl)phenyl)nicotinamide is unique due to its specific structure, which combines the nicotinamide moiety with a hydroxyethyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[4-(1-hydroxyethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-10(17)11-4-6-13(7-5-11)16-14(18)12-3-2-8-15-9-12/h2-10,17H,1H3,(H,16,18)

InChI Key

KLMSOHCDOJDYCR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.